N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Methoxyphenyl)acetamide” is a natural product found in Streptomyces . It’s a member of acetamides and an aromatic ether . It’s functionally related to a p-anisidine and a paracetamol .
Synthesis Analysis
The synthesis of piperazine derivatives, which are structurally similar to your compound, has been investigated . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of related compounds has been studied . For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied . For example, N-(4-methoxyphenyl)caffeamide reduced α-melanocyte-stimulating hormone (α-MSH)-induced melanin content and tyrosinase activity in B16F0 cells .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied . For example, the physical assessment of N-(4-methoxyphenyl) piperazine isomers were examined .Mechanism of Action
Target of Action
The primary target of N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
Elacestrant binds to ERα and acts as a selective estrogen receptor degrader (SERD) . It has the ability to block the transcriptional activity of the ER and promote its degradation . This action is different from other types of endocrine therapy, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), which may lead to drug resistance over time .
Biochemical Pathways
The binding of Elacestrant to the ER can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior . These changes can ultimately influence physiological processes leading to the development of diseases like breast cancer .
Pharmacokinetics
Elacestrant is orally bioavailable . It has excellent absorption, improved pharmacokinetics, and enhanced inhibition of ER compared with other SERDs . .
Result of Action
Elacestrant exhibits antineoplastic and estrogen-like activities . It induces conformational changes, leading to the receptor’s degradation upon a higher oral dose . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.2ClH/c1-11-15(10-19-16(20-11)12-7-8-18-9-12)17(22)21-13-3-5-14(23-2)6-4-13;;/h3-6,10,12,18H,7-9H2,1-2H3,(H,21,22);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGUXBWEZBMNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)OC)C3CCNC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.